molecular formula C13H12ClNO2 B11865020 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid CAS No. 62645-78-7

2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid

Cat. No.: B11865020
CAS No.: 62645-78-7
M. Wt: 249.69 g/mol
InChI Key: IACXEBFPIILYEY-UHFFFAOYSA-N
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Description

2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid is a compound that belongs to the class of indole derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a chloro-substituted indole ring fused with a cyclopentane ring, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the indole ring, followed by chlorination and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial production methods are designed to ensure the consistent quality and purity of the final product, which is crucial for its use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the indole ring or other functional groups.

    Substitution: This reaction can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield fully saturated indole derivatives, and substitution may yield various substituted indole derivatives.

Scientific Research Applications

2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist of the S1P1 receptor, which plays a role in immune cell signaling and inflammation . By modulating this receptor, the compound can exert anti-inflammatory effects and potentially treat autoimmune disorders.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocyclopenta[b]indole: A related compound with a similar core structure but lacking the chloro and acetic acid substituents.

    Indole-3-acetic acid: A well-known plant hormone with a similar acetic acid moiety but different overall structure.

Uniqueness

The uniqueness of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chloro group and the acetic acid moiety enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for certain molecular targets.

Properties

CAS No.

62645-78-7

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-(7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid

InChI

InChI=1S/C13H12ClNO2/c14-8-1-2-11-10(6-8)9-3-7(5-13(16)17)4-12(9)15-11/h1-2,6-7,15H,3-5H2,(H,16,17)

InChI Key

IACXEBFPIILYEY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)CC(=O)O

Origin of Product

United States

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